molecular formula C6H8N4O4 B135304 Ronidazole-d3 CAS No. 1015855-87-4

Ronidazole-d3

Cat. No. B135304
M. Wt: 203.17 g/mol
InChI Key: PQFRTXSWDXZRRS-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ronidazole is a 5-nitroimidazole compound with applications in medicine, biology, and the food industry. It is known for its use as an antibiotic and has been the subject of various studies to understand its properties, reactivity, and interactions with biological systems .

Synthesis Analysis

The synthesis of ronidazole and its derivatives involves coordination with transition metal ions. Ronidazole can exhibit versatile coordination modes, forming either five or seven-membered chelate rings with metal centers. These coordination compounds can have different geometries, such as tetrahedral, trigonal bipyramidal, and octahedral . The synthesis process is also influenced by the presence of different functional groups on the ronidazole molecule, which can interact with metal ions .

Molecular Structure Analysis

Ronidazole's molecular structure allows it to form various coordination compounds with transition metals. The molecule can coordinate through the carbamate oxygen and the imidazole nitrogen to form five-membered chelate rings, or through the carbonylic oxygen and the imidazole nitrogen to form seven-membered chelate rings . These coordination modes are dependent on the type of metal ion and the presence of other ligands, such as halides or nitrates .

Chemical Reactions Analysis

Ronidazole undergoes reductive metabolism, leading to the formation of reactive metabolites that can covalently bind to tissue proteins. The principal targets of this alkylation are cysteine thiols within proteins. The 2-methylene position of ronidazole has been identified as a site of protein alkylation, and the formation of carboxymethylcysteine adducts has been observed . Additionally, ronidazole can react with cysteine to form monosubstituted or disubstituted adducts upon reduction by dithionite or liver enzymes .

Physical and Chemical Properties Analysis

Ronidazole's physical and chemical properties are influenced by its interactions with proteins and its ability to form stable complexes with metals. The formation of protein-bound residues in vivo and in vitro has been studied, showing that ronidazole can alkylate proteins with retention of most of the carbon framework of the molecule . Furthermore, a luminescent metal-organic framework (MOF) based on heterometallic clusters has been developed for the sensitive, selective, and reversible detection of ronidazole, highlighting its potential for use in detecting antibiotics in aqueous solutions . The decomposition of protonated ronidazole has been studied using collision-induced dissociation and density functional theory, revealing the main fragmentation channels and providing insights into its reactivity .

Scientific Research Applications

Oxidative Stress and Aging

Research highlights the critical role of oxidative stress in aging and various diseases, where reactive oxygen and nitrogen species (RONS) are involved. The balance between the production of RONS and antioxidant defenses is crucial. This context may be relevant for understanding the research applications of "Ronidazole-d3", especially if it has antioxidant properties similar to other imidazole derivatives (Liguori et al., 2018).

Analytical Methods in Antioxidant Activity

Imidazole derivatives are investigated for their antioxidant activity. The analytical methods used to determine antioxidant activity, including the role of imidazole compounds, are crucial for assessing their potential therapeutic benefits. This knowledge could be applied to study "Ronidazole-d3" in a similar context (Munteanu & Apetrei, 2021).

Imidazole Derivatives in Therapeutic Agents

Imidazole derivatives exhibit a wide range of pharmacological activities, making them significant in drug development. Understanding the therapeutic potentials and chemical properties of these derivatives can offer insights into the possible applications of "Ronidazole-d3" in medical research (Sharma et al., 2016).

Antimicrobial Activities of Imidazole

Imidazole compounds are known for their antimicrobial properties. This review on the antimicrobial activities of imidazole could provide a framework for exploring "Ronidazole-d3" in similar applications, especially in developing anti-fungal or bactericidal agents (American Journal of IT and Applied Sciences Research, 2022).

Future Directions

Ronidazole-d3 can be used for research in histomoniasis and swine dysentery . It’s also used as a veterinary agent against Tritrichomonas foetus in cat models . The use of Ronidazole-d3 and other deuterated drugs is an area of ongoing research, particularly due to their potential to affect the pharmacokinetic and metabolic profiles of drugs .

properties

IUPAC Name

[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O4/c1-9-4(3-14-6(7)11)8-2-5(9)10(12)13/h2H,3H2,1H3,(H2,7,11)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFRTXSWDXZRRS-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1COC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=CN=C1COC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583598
Record name [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ronidazole-d3

CAS RN

1015855-87-4
Record name [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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